molecular formula C26H27O2P B12601523 Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- CAS No. 620596-61-4

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-

Cat. No.: B12601523
CAS No.: 620596-61-4
M. Wt: 402.5 g/mol
InChI Key: IFBMOBFQBJZBMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and suitable for continuous operation .

Chemical Reactions Analysis

Types of Reactions

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .

Scientific Research Applications

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- involves the absorption of ultraviolet light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is due to its ability to generate a high concentration of free radicals upon exposure to light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- is unique due to its high efficiency in generating free radicals and its ability to enhance the polymerization rate and conversion compared to other photoinitiators. Its specific molecular structure allows for optimal performance in various applications, making it a preferred choice in many industrial and research settings .

Properties

IUPAC Name

[phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBMOBFQBJZBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469660
Record name Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620596-61-4
Record name Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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